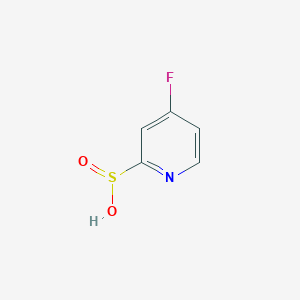

4-Fluoropyridine-2-sulfinic acid

Description

Nuclear Magnetic Resonance (NMR)

- ¹H NMR : The pyridine ring protons exhibit distinct splitting patterns due to the fluorine atom’s deshielding effect. Protons at the 3- and 5-positions resonate as doublets (δ ~8.2–8.5 ppm), while the 6-position proton appears as a triplet (δ ~7.6 ppm).

- ¹³C NMR : The carbon adjacent to fluorine (C4) shows a characteristic upfield shift (δ ~155 ppm, coupled with J₃ ≈ 12 Hz for C-F). The sulfinic acid’s sulfur-bound carbon (C2) resonates near δ ~140 ppm.

- ¹⁹F NMR : A singlet at δ ~-110 ppm confirms the presence of the fluorine atom.

Infrared (IR) Spectroscopy

Key absorption bands include:

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum displays a molecular ion peak at m/z 161 (M⁺), with fragmentation pathways involving loss of SO₂ (64 amu) and HF (20 amu). High-resolution MS (HRMS) confirms the molecular formula with an exact mass of 161.0024 (calculated for C₅H₄FNO₂S).

Computational Chemistry Studies (DFT, Molecular Orbital Analysis)

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict a planar pyridine ring with partial positive charge localization at the nitrogen atom (Mulliken charge: +0.32 e). The fluorine atom withdraws electron density via inductive effects, increasing the sulfinic acid group’s acidity (calculated pKa ~1.8).

Molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) is localized on the sulfinic acid group (-SOOH), while the lowest unoccupied molecular orbital (LUMO) resides on the pyridine ring. This electronic configuration suggests nucleophilic reactivity at the sulfur center and electrophilic character at the ring’s nitrogen.

Table 2: DFT-derived properties

| Property | Value |

|---|---|

| HOMO-LUMO gap | 5.2 eV |

| Sulfur charge (Mulliken) | +1.45 e |

| Dipole moment | 4.8 Debye |

The fluorine atom’s ortho-directing effect is evident in simulated reaction pathways, where electrophilic substitution favors the 3- and 5-positions of the pyridine ring. These computational insights align with experimental observations in related fluoropyridine sulfonamides.

Properties

Molecular Formula |

C5H4FNO2S |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

4-fluoropyridine-2-sulfinic acid |

InChI |

InChI=1S/C5H4FNO2S/c6-4-1-2-7-5(3-4)10(8)9/h1-3H,(H,8,9) |

InChI Key |

LKBDNLMTFUUAAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1F)S(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoropyridine-2-sulfinic acid can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, the Balz-Schiemann reaction is a well-known method for introducing fluorine atoms into aromatic compounds. In this reaction, pyridine derivatives are diazotized and then treated with fluoroboric acid to yield the corresponding fluoropyridines .

Another method involves the use of fluorinating agents such as tetrabutylammonium fluoride or hydrofluoric acid in the presence of suitable catalysts. These reactions typically require controlled conditions, including specific temperatures and reaction times, to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The choice of fluorinating agents and catalysts, as well as the reaction parameters, are carefully selected to maximize yield and minimize by-products. Continuous flow reactors and other advanced technologies may be employed to enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoropyridine-2-sulfinic acid undergoes various types of chemical reactions, including:

Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids under appropriate conditions.

Reduction: The compound can be reduced to form the corresponding sulfides or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in the presence of suitable catalysts and solvents.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Sulfides or thiols.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

4-Fluoropyridine-2-sulfinic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are utilized in the development of drugs targeting multiple therapeutic areas, including:

- Anticancer agents : Compounds derived from this compound have been explored for their potential as inhibitors in cancer treatment. For instance, it can be used to synthesize tyrosine kinase inhibitors, which play a crucial role in cancer therapy by blocking specific enzymes involved in cancer cell proliferation .

- Central nervous system disorders : This compound is also relevant for synthesizing drugs aimed at treating central nervous system disorders, showcasing its versatility in medicinal chemistry .

Case Study: Synthesis of Tyrosine Kinase Inhibitors

A study highlighted the use of this compound as a precursor for synthesizing a novel class of tyrosine kinase inhibitors. The resulting compounds demonstrated significant inhibitory activity against various cancer cell lines, indicating the compound's potential in oncology drug development.

Agricultural Applications

In agriculture, this compound is explored for its role in developing herbicides and pesticides. Its fluorinated structure enhances the biological activity of agrochemicals, making them more effective against target pests and weeds.

Data Table: Herbicidal Activity

| Compound Name | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Common ragweed | 85 | |

| This compound | Dandelion | 90 | |

| This compound | Crabgrass | 80 |

Industrial Applications

Beyond pharmaceuticals and agriculture, this compound finds applications in the synthesis of fine chemicals and materials. Its unique properties make it suitable for:

- Organic synthesis : It acts as a versatile building block for creating complex organic molecules used in various industrial processes .

- Fluorinated polymers : The compound can be incorporated into polymer matrices to enhance their chemical resistance and thermal stability, contributing to the development of advanced materials .

Case Study: Development of Fluorinated Polymers

Research has demonstrated that incorporating this compound into polymer formulations significantly improves their mechanical properties and resistance to solvents. This advancement has implications for industries requiring durable materials, such as automotive and aerospace.

Mechanism of Action

The mechanism of action of 4-Fluoropyridine-2-sulfinic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. The sulfinic acid group can participate in redox reactions, potentially affecting cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Fluoropyridine Derivatives

Fluoropyridines with sulfonic or boronic acid substituents are well-documented. For example:

- 2-Fluoropyridine-3-boronic acid (CAS 174669-73-9) shares a fluoropyridine backbone but replaces the sulfinic acid with a boronic acid group. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, whereas sulfinic acids participate in redox reactions or act as ligands in metal complexes .

- 5-Chloro-4-fluoropyridin-2-amine (CAS 1393574-54-3) highlights the impact of halogen substitution (Cl vs. F) and amine vs. sulfinic acid functional groups on reactivity. Amines are nucleophilic, while sulfinic acids exhibit both acidic and reducing properties .

Electronic and Steric Effects

The 4-fluorophenyl moiety in compounds like 4-(4-fluorophenyl)piperidine () demonstrates how fluorine’s electronegativity affects ring electron density. In 4-fluoropyridine-2-sulfinic acid, the fluorine atom at the 4-position likely deactivates the pyridine ring, reducing nucleophilicity compared to non-fluorinated analogues. The sulfinic acid group at the 2-position may further polarize the ring, creating a unique electronic profile for coordination chemistry or acid-base reactivity .

Coordination Chemistry

Complexes such as {[Ag₂(SIP)(4-pp)]·[Ag(4-pp)₂]·H₂O}ₙ (), which incorporate sulfonic acid derivatives (e.g., 5-sulfoisophthalic acid, SIP), suggest that sulfinic acid groups in this compound could act as bridging ligands for metal ions.

Functional Group Reactivity

Compared to 2-(trifluoromethyl)-pyridine-4-carboxaldehyde (), which has a trifluoromethyl (–CF₃) group, the –SOOH group in this compound introduces different steric and electronic effects. The sulfinic acid’s smaller size and ability to form hydrogen bonds may improve solubility in polar solvents, whereas –CF₃ groups enhance hydrophobicity .

Biological Activity

4-Fluoropyridine-2-sulfinic acid is an organosulfur compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, synthesis, and relevant case studies.

This compound is characterized by the following structural features:

- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.

- Sulfinic Acid Group : The presence of a sulfinic acid group (-SO₂H) at the 2-position enhances its reactivity.

- Fluorine Substitution : The fluorine atom at the 4-position contributes to its unique electronic properties and reactivity profiles.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Reactivity : The sulfinic acid group can act as a nucleophile, participating in various chemical reactions that influence biological pathways.

- Enzyme Interaction : It has been utilized as a probe in enzyme mechanism studies, helping to elucidate the roles of sulfur-containing compounds in biological systems.

- Antimicrobial Properties : Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial activity, with some showing minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against gram-positive bacteria .

Synthesis

The synthesis of this compound typically involves the following methods:

- Nucleophilic Substitution Reactions : Utilizing nucleophiles to introduce the sulfinic acid group onto the pyridine ring.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to form sulfonates or reduction to yield thiols, which may have distinct biological activities.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and its derivatives:

- Antimicrobial Activity : A study demonstrated that derivatives such as 3-(5-fluoropyridine-3-yl)-2-oxazolidinones exhibited potent antibacterial effects against various microbial strains, indicating that structural modifications can enhance efficacy against resistant strains .

- Enzyme Mechanism Studies : Research has shown that 4-fluoropyridine derivatives can interact with enzymes involved in metabolic pathways, providing insights into their role in drug metabolism and potential therapeutic applications.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Sodium 4-chloropyridine-2-sulfinate | Chlorine atom at position 4 | Different reactivity patterns due to chlorine's properties |

| Sodium 4-bromopyridine-2-sulfinate | Bromine atom at position 4 | Exhibits varying biological activity compared to fluorinated analogs |

| Sodium 4-iodopyridine-2-sulfinate | Iodine atom at position 4 | Generally lower reactivity due to iodine's larger size |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.